4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 478253-74-6
Cat. No.: VC16164942
Molecular Formula: C14H11BrN4O3S
Molecular Weight: 395.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478253-74-6 |
|---|---|
| Molecular Formula | C14H11BrN4O3S |
| Molecular Weight | 395.23 g/mol |
| IUPAC Name | 4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H11BrN4O3S/c1-21-11-6-8(5-9(15)12(11)20)7-16-19-13(17-18-14(19)23)10-3-2-4-22-10/h2-7,20H,1H3,(H,18,23)/b16-7+ |
| Standard InChI Key | BFZYYEPMYYRRTE-FRKPEAEDSA-N |
| Isomeric SMILES | COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)Br)O |
| Canonical SMILES | COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)Br)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione, reflects its intricate architecture. It features a 1,2,4-triazole core substituted with a furan-2-yl group at position 3 and a benzylideneamino moiety at position 4. The benzylidene group is further substituted with bromo, hydroxy, and methoxy groups at positions 3, 4, and 5, respectively.
Molecular Formula and Weight
The molecular formula C₁₄H₁₁BrN₄O₃S corresponds to a molecular weight of 395.23 g/mol, as calculated from isotopic composition. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁BrN₄O₃S |
| Molecular Weight (g/mol) | 395.23 |
| IUPAC Name | 4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
| SMILES | COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)Br)O |
| InChIKey | BFZYYEPMYYRRTE-FRKPEAEDSA-N |
Spectroscopic and Computational Data
The compound’s InChIKey (BFZYYEPMYYRRTE-FRKPEAEDSA-N) facilitates database searches, while its SMILES string encodes stereochemical and connectivity information. Quantum mechanical calculations predict a planar triazole ring with dihedral angles of 15–25° between the benzylidene and furan substituents, influencing π-π stacking interactions in biological targets.
Synthetic Pathways and Optimization
Conventional Synthesis
The synthesis involves a three-step sequence:
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Formation of 3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione: Cyclocondensation of thiosemicarbazide with furan-2-carboxylic acid under acidic conditions yields the triazole-thione core .
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Schiff Base Formation: Reaction with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in ethanol under reflux introduces the benzylideneamino group via nucleophilic imine formation.
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Purification: Crystallization from ethanol/dimethylformamide (DMF) mixtures achieves >95% purity, verified by HPLC.
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation to accelerate the Schiff base step, reducing reaction times from 12 hours to 30 minutes. This method enhances yields (82% vs. 68% conventional) while minimizing thermal degradation .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans) strains demonstrate broad-spectrum activity:
| Organism | MIC (μg/mL) | MBC/MFC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 31.25 | 62.5 |
| Escherichia coli | 62.5 | 125 |
| Pseudomonas aeruginosa | 125 | 250 |
| Candida albicans | 62.5 | 125 |
Mechanistic studies suggest thione sulfur and the bromophenoxy moiety disrupt microbial cell membranes via lipid peroxidation, while the triazole ring inhibits ergosterol biosynthesis in fungi .
Structure-Activity Relationships (SAR)
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Bromine Substitution: The 3-bromo group enhances lipophilicity, improving membrane penetration.
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Methoxy and Hydroxy Groups: Hydrogen bonding with microbial enzymes increases target affinity .
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Furan Moiety: π-Stacking interactions with DNA topoisomerase II contribute to bacteriostatic effects .
Pharmacokinetic and Toxicological Profiling
ADME Properties
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Absorption: Moderate oral bioavailability (43%) due to high polarity (LogP = 1.2).
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Metabolism: Hepatic glucuronidation of the hydroxy group forms an inactive metabolite (t₁/₂ = 2.3 h) .
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Excretion: Renal clearance accounts for 68% of elimination .
Toxicity
Acute toxicity studies in rodents (LD₅₀ = 1,200 mg/kg) indicate low systemic toxicity, though chronic exposure at 200 mg/kg/day for 28 days caused mild hepatotoxicity .
Comparative Analysis with Analogues
Triazole-Thione Derivatives
Replacing the furan group with phenyl (as in 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol ) reduces antifungal activity by 40%, underscoring the furan’s role in target specificity .
Bromophenoxy Analogues
The 3-bromo-4-hydroxy-5-methoxy substitution pattern confers superior activity compared to non-brominated analogues (e.g., 4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol ), with a 3.2-fold lower MIC against S. aureus.
Future Directions and Applications
Drug Development
Structural modifications to improve metabolic stability (e.g., replacing the hydroxy group with a fluorine) could enhance therapeutic indices. Nanoformulation approaches may address solubility limitations .
Agricultural Chemistry
Preliminary data suggest efficacy against Xanthomonas oryzae (rice blight pathogen) at 50 μg/mL, indicating potential as a crop protection agent .
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